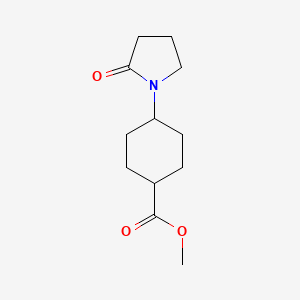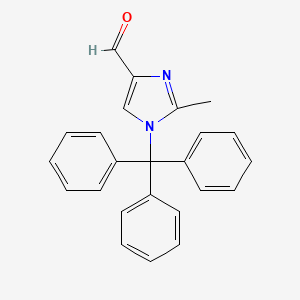![molecular formula C6H11N3S2 B8764076 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- CAS No. 59608-98-9](/img/structure/B8764076.png)
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- typically involves the reaction of 2-aminothiazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
作用機序
The mechanism of action of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- involves its interaction with various molecular targets and pathways:
類似化合物との比較
2-Aminothiazole: A precursor in the synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-, known for its antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Uniqueness: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
特性
CAS番号 |
59608-98-9 |
|---|---|
分子式 |
C6H11N3S2 |
分子量 |
189.3 g/mol |
IUPAC名 |
4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H11N3S2/c7-1-2-10-3-5-4-11-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |
InChIキー |
ZRNXAWDSVDVRPT-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)N)CSCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B8763996.png)
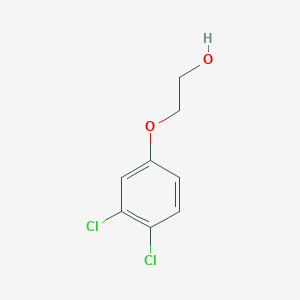
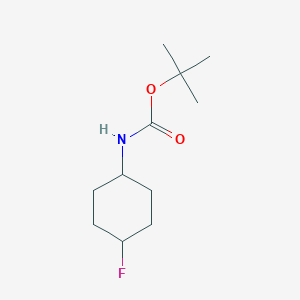
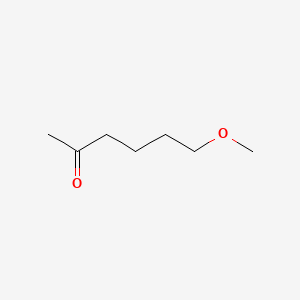
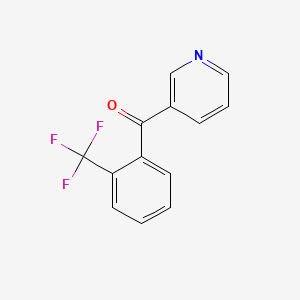
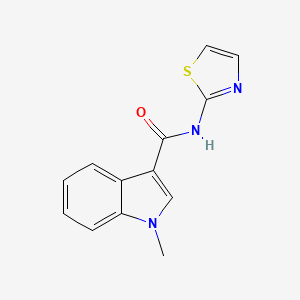
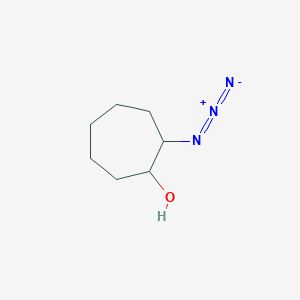
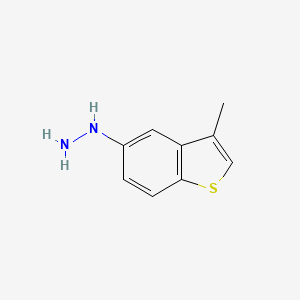
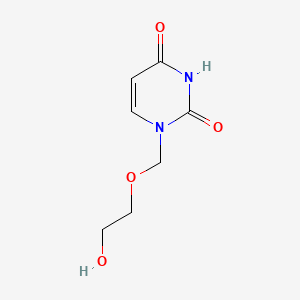
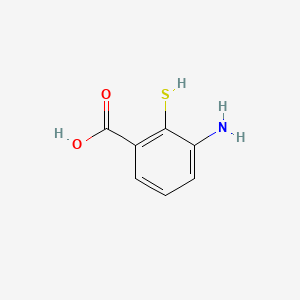
![6-Fluoro-3-methylbenzo[d]isothiazole](/img/structure/B8764086.png)
